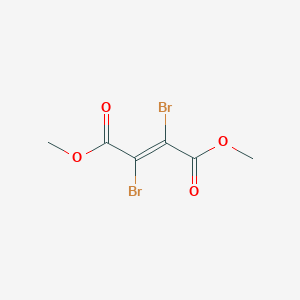

Dimethyl trans-2,3-Dibromobutenedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-2,3-dibromobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUOGQHVYZDUCF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(=O)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(/C(=O)OC)\Br)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116631-94-8 | |

| Record name | Dimethyl trans-2,3-Dibromobutenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of dimethyl trans-2,3-dibromobutenedioate

The following technical guide is structured to provide actionable, high-level scientific insight into Dimethyl trans-2,3-dibromobutenedioate, focusing on its anomalous isomerization behavior and its utility as a dense electrophilic platform for heterocyclic synthesis.

Chemical Class: Halogenated Unsaturated Diester | CAS: 116631-94-8 (trans) / 2509-16-2 (mixed/cis) Role: Multivalent Electrophile & Heterocyclic Building Block[1]

Executive Summary

This compound (DMDBF) serves as a densely functionalized

Critical Advisory: Recent spectroscopic studies challenge the commercial labeling of this compound.[1] While often sold as the trans isomer, it exhibits rapid, photo-catalyzed isomerization to the thermodynamically more stable cis-isomer (dimethyl dibromomaleate) in solution. Researchers must control lighting conditions to maintain stereochemical integrity during specific mechanistic studies.

Physicochemical Profile

| Property | Data | Technical Note |

| Molecular Formula | High bromine content (52.9% by mass) | |

| Molecular Weight | 301.92 g/mol | |

| Melting Point | 40–42 °C | Pure trans form.[1] Cis isomer melts lower or is liquid.[1] |

| Solubility | Hydrolyzes slowly in aqueous bases.[1] | |

| Reactivity Mode | Michael Acceptor / | Highly activated by geminal ester/bromo groups.[1] |

| Crystal System | Monoclinic / Triclinic | Trans form adopts a planar backbone to minimize dipole.[1] |

Synthesis & Isomerization Dynamics

The synthesis of DMDBF is a classic halogenation, but its isolation requires understanding the "Cis Effect."

Synthetic Protocol

Reaction: Bromination of Dimethyl Acetylenedicarboxylate (DMAD).[1][2][3]

Step-by-Step Methodology:

-

Preparation: Dissolve DMAD (1.0 equiv) in

or -

Addition: Add elemental bromine (

, 1.05 equiv) dropwise under reflux or strong visible light irradiation.[1] -

Mechanism: The reaction proceeds via anti-addition, kinetically favoring the trans-isomer.[1]

-

Isolation: Evaporate solvent in vacuo. Recrystallize from cold methanol/hexane.

The Isomerization Anomaly

Contrary to standard steric arguments (where trans is usually more stable), DMDBF undergoes spontaneous trans-to-cis isomerization .[1]

-

Driver: The "Cis Effect" in 1,2-dihaloalkenes, stabilized by hyperconjugative interactions and halogen-halogen dispersion forces.[1]

-

Catalyst: Ambient light significantly accelerates this equilibrium shift.[1][2][3]

-

Implication: Solutions prepared for NMR or reactions should be kept in amber glassware if stereochemistry is critical to the reaction outcome (e.g., stereospecific Diels-Alder cycloadditions).

Figure 1: Synthesis and photo-catalyzed isomerization pathway.[1] The trans-isomer is the kinetic product but equilibrates to the cis-form under light exposure.

Reactivity Landscape: The Mechanism

DMDBF is defined by its ability to undergo Nucleophilic Vinylic Substitution (

Mechanism: Addition-Elimination[1]

-

Addition: Nucleophile attacks the electron-deficient double bond (Michael-type addition).[1]

-

Intermediate: Formation of a stabilized carbanion (enolate equivalent).[1]

-

Elimination: Expulsion of the bromide ion (

) restores the double bond.[1] -

Result: Net substitution of Br with the Nucleophile.

Applications in Heterocyclic Synthesis

DMDBF is a superior reagent for synthesizing 5- and 6-membered heterocycles because it provides a pre-oxidized carbon backbone, eliminating the need for post-synthesis oxidation (aromatization).

Quinoxaline Scaffolds (Drug Development)

Quinoxalines are privileged structures in oncology (kinase inhibitors).[1] DMDBF reacts with o-phenylenediamines to form quinoxaline-2,3-dicarboxylates.[1]

-

Reagents: DMDBF + o-Phenylenediamine + Base (

).[1] -

Outcome: Formation of Dimethyl quinoxaline-2,3-dicarboxylate.[1]

-

Advantage: Unlike the reaction with oxalic acid (which gives the dione), DMDBF yields the diester, which is readily modifiable (reduction to diol, conversion to amide).

Thiazolidinone & Thiazole Synthesis

Reaction with thioureas or thioamides yields sulfur-nitrogen heterocycles.[1]

-

Pathway: Initial S-alkylation (displacement of one Br) followed by N-cyclization (displacement of the second Br or reaction with the ester).[1]

-

Product: Highly substituted thiazoles used in antimicrobial research.[1][4]

Figure 2: Divergent synthetic pathways.[1] DMDBF acts as a lynchpin for accessing diverse heterocyclic pharmacophores.

Safety & Handling (HSE)

-

Lachrymator: Like many

-halo esters, DMDBF is a potent lachrymator.[1] Handle only in a functioning fume hood. -

Skin Corrosive: The combination of lipophilicity (esters) and alkylating potential (bromides) makes it readily absorbed and damaging to skin.[1] Double-gloving (Nitrile) is recommended.[1]

-

Storage: Store at 2–8°C in the dark. Light exposure degrades purity via isomerization.[1]

References

-

Isomerization Dynamics: Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12, 32471-32474.

-

General Reactivity: PubChem.[1][2][3] this compound Compound Summary. National Library of Medicine.[1]

-

Heterocycle Synthesis (Quinoxalines): Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (General reference for o-phenylenediamine condensation with 1,2-biselectrophiles).

-

Thiazolidinone Synthesis: Synthesis of Thiazolidin-4-Ones Derivatives. (Reference for thiourea/halo-ester cyclizations).

Sources

Dimethyl dibromofumarate CAS 7289-96-5 safety data sheet

Technical Monograph: Dimethyl Dibromofumarate (CAS 7289-96-5) [1]

Part 1: Chemical Identity & Strategic Context

Dimethyl dibromofumarate (Dimethyl 2,3-dibromobut-2-enedioate) is a highly reactive, electrophilic derivative of dimethyl fumarate.[1] Unlike its parent compound—widely known for its use in treating Multiple Sclerosis (Tecfidera)—the dibromo- analog is primarily utilized as a potent synthetic intermediate and an industrial biocide (slimicide).

Its chemical significance lies in its vicinal dibromide structure on an electron-deficient alkene.[1] This configuration creates a "loaded spring" of reactivity: the molecule is not only a Michael acceptor but also primed for Nucleophilic Vinylic Substitution (

Critical Isomerism Warning: Researchers must recognize that CAS 7289-96-5 is not a static entity.[1] While the trans-isomer is the kinetic product of synthesis, it undergoes spontaneous, light-accelerated isomerization to the thermodynamically more stable cis-isomer.[2][3][4] This dynamic equilibrium profoundly affects physical state, solubility, and reactivity profiles.[1]

Part 2: Physicochemical Profile

The following data characterizes the molecule's behavior in laboratory and environmental settings.

| Property | Specification / Behavior |

| IUPAC Name | Dimethyl (E)-2,3-dibromobut-2-enedioate (trans) / (Z)-isomer (cis) |

| Molecular Formula | |

| Molecular Weight | 301.92 g/mol |

| Physical State | Crystalline solid or viscous oil (dependent on isomeric purity) |

| Solubility | Soluble in chloroform, methanol, DMSO; sparingly soluble in water.[1][5][6] |

| Reactivity | High electrophilicity; sensitive to light (photo-isomerization).[1] |

| Lachrymator | Yes. Halogenated |

Part 3: Toxicological Mechanisms

The toxicity and sensitization potential of dimethyl dibromofumarate stem from its ability to alkylate biological thiols (e.g., Glutathione, Cysteine residues on proteins).[1]

Mechanism of Action: Nucleophilic Vinylic Substitution ( V)

Unlike simple fumarates that undergo reversible Michael addition, the presence of bromine allows for an addition-elimination pathway. A biological thiol (

Graphviz Diagram: Reaction with Biological Thiols

Caption: The

Part 4: Operational Safety & Handling Protocols

Due to the lachrymatory nature and sensitization risk, standard "good laboratory practice" is insufficient. The following Enhanced Safety Protocol is required.

Engineering Controls

-

Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

-

Decontamination: The hood surface should be lined with absorbent pads to capture micro-spills.

Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves may offer insufficient protection against halogenated esters.[1] Double-gloving (Nitrile over Laminate/Barrier) is recommended for prolonged handling.[1]

-

Respiratory: If working outside a hood (strictly discouraged), a full-face respirator with organic vapor cartridges (OV/P100) is mandatory due to lachrymatory effects.[1]

Storage & Stability (The Light Factor)

The trans-to-cis isomerization is photochemically driven.

-

Requirement: Store in amber glass vials wrapped in aluminum foil.

-

Temperature: Refrigeration (2–8°C) is recommended to retard hydrolysis and spontaneous isomerization.[1]

Spill Neutralization (Self-Validating)

Do not simply wipe up spills. You must chemically quench the electrophile.

-

Reagent: 5% Sodium Thiosulfate (

) solution. -

Protocol:

Part 5: Synthesis & Isomerization Dynamics

For researchers synthesizing this compound, the pathway involves the bromination of Dimethyl Acetylenedicarboxylate (DMAD).[2][3]

Graphviz Diagram: Synthesis and Photo-Isomerization

Caption: The synthesis yields the trans-isomer initially, which rapidly converts to the cis-isomer upon exposure to ambient light.

Experimental Insight: The bromination of DMAD typically yields the trans isomer.[2][3][6] However, NMR studies confirm that exposure to ambient laboratory light accelerates conversion to the cis form.[3][6] Pure trans isomer can only be maintained if the reaction and purification are conducted in total darkness or under red light [1].

Part 6: Environmental Fate

-

Hydrolysis: Like most halogenated esters, dimethyl dibromofumarate is susceptible to hydrolysis, releasing methanol, fumaric acid, and bromide ions.[1] This process is base-catalyzed.[1]

-

Aquatic Toxicity: Highly toxic to aquatic organisms due to its alkylating nature.[1] It functions as a slimicide precisely because it covalently binds to microbial enzymes.[1]

References

-

Sinitskii, A. et al. (2022).[1] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances.

-

PubChem.[1][2][3][5][7] (n.d.). Dimethyl trans-2,3-Dibromobutenedioate (Compound Summary). National Library of Medicine.

-

ECHA (European Chemicals Agency).[1][5][7] (n.d.). Registration Dossier - Dimethyl Fumarate (Analogous Data).

-

Chemistry Steps. (2021). Reaction of Thiols with Alkyl Halides and Alkenes.

Sources

- 1. Showing Compound Dimethyl fumarate (FDB003290) - FooDB [foodb.ca]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C6H6Br2O4 | CID 11087957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl fumarate-2,3-D2 | C6H8O4 | CID 12201064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of dimethyl dibromofumarate in organic solvents

Technical Whitepaper: Solvation Thermodynamics and Isomerization Dynamics of Dimethyl 2,3-Dibromofumarate (DMDBF)

Executive Summary

Dimethyl 2,3-dibromofumarate (DMDBF, CAS 7289-96-5) is a critical electrophilic intermediate used in the synthesis of complex heterocycles and as a biocide precursor. Unlike its non-halogenated analog dimethyl fumarate (DMF), DMDBF exhibits a complex solubility profile driven by a spontaneous, light-accelerated cis-trans isomerization equilibrium.

This guide provides a comprehensive technical analysis of DMDBF’s solubility. It moves beyond static solubility tables to address the dynamic nature of the molecule in solution. We present a self-validating protocol for solubility determination that accounts for photon-induced isomerization, ensuring reproducibility in drug development and process scale-up.

Part 1: Physicochemical Characterization & Theory

Molecular Structure and Polarity

DMDBF is the dimethyl ester of 2,3-dibromobut-2-enedioic acid. The introduction of two bromine atoms at the vinylic positions significantly alters the physicochemical landscape compared to the parent dimethyl fumarate.

-

Lipophilicity (LogP): The bromine substituents increase the partition coefficient. While DMF has a LogP of ~0.74, DMDBF is predicted to have a LogP in the range of 1.7 – 2.1 . This shift dictates a higher affinity for non-polar and chlorinated solvents and reduced aqueous solubility.

-

Electronic Effect: The electron-withdrawing nature of the bromine atoms, combined with the ester carbonyls, creates a highly electrophilic double bond, susceptible to nucleophilic attack (Michael addition) and radical-mediated isomerization.

The Isomerization Factor (Critical Variable)

Most commercial sources supply DMDBF primarily as the trans isomer. However, in solution (particularly in chlorinated solvents like chloroform), DMDBF undergoes spontaneous conversion to the cis isomer (dimethyl 2,3-dibromomaleate).[1]

-

Mechanism: The conversion is thermodynamically driven (cis form is calculated to be lower energy in solution) and kinetically accelerated by ambient light.

-

Impact on Solubility: The cis and trans isomers possess different crystal lattice energies and dipole moments. A solubility measurement taken in a clear flask under lab lighting will yield different results than one taken in amber glassware due to the shifting equilibrium ratio (approx. 60:40 trans:cis at equilibrium in CHCl₃).

Part 2: Solubility Profile

The following data categorizes solvent affinity based on dielectric constant (

Table 1: Solubility Profile of Dimethyl 2,3-Dibromofumarate

| Solvent Class | Representative Solvent | Solubility Rating | Predicted Range (mg/mL)* | Thermodynamic Notes |

| Halogenated | Chloroform (CHCl₃) | Very High | > 200 mg/mL | Primary solvent for NMR studies; accelerates isomerization. |

| Halogenated | Dichloromethane (DCM) | High | > 150 mg/mL | Excellent solvation due to dispersion forces and halogen-halogen interactions. |

| Dipolar Aprotic | DMSO | High | > 100 mg/mL | Solvates via dipole-dipole interactions; stabilizes the polar transition states. |

| Dipolar Aprotic | Acetone | High | 80 - 120 mg/mL | Good solvent for recrystallization; rapid evaporation. |

| Polar Protic | Methanol / Ethanol | Moderate | 20 - 50 mg/mL | Soluble, but potential for transesterification if heated with acid/base catalysts. |

| Aqueous | Water (pH 7.0) | Very Low | < 1 mg/mL | Hydrophobic effect dominates; bromine bulk disrupts hydrogen bonding network. |

| Aliphatic | Hexane / Heptane | Low | < 5 mg/mL | Poor interaction; useful as an anti-solvent for precipitation. |

*Note: Values are predictive estimates based on structural analogs (diethyl dibromofumarate) and LogP scaling. Exact values depend on the specific cis/trans ratio of the solid lot.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the thermodynamic solubility of DMDBF while controlling for light-induced isomerization.

Materials & Equipment

-

Analytes: DMDBF (High Purity >98%).

-

Solvents: HPLC Grade (degassed).

-

Vessels: Amber borosilicate glass vials (to block UV/Vis light).

-

Detection: HPLC-UV (Diode Array Detector).

Workflow Visualization

Caption: Figure 1.[1] Dual-pathway solubility protocol. Method A (Dark) determines the solubility of the raw material. Method B (Light) determines the solubility of the equilibrium mixture.

Step-by-Step Methodology

-

Preparation (Dark Room): Weigh approximately 50 mg of DMDBF into 4 mL amber vials.

-

Solvent Addition: Add 1.0 mL of the target solvent. If the solid dissolves completely, add more solid until a visible precipitate remains (supersaturation).

-

Equilibration:

-

Path A (Static): Seal vials and place in a thermomixer at 25°C ± 0.1°C, protected from light. Shake for 24 hours.

-

Path B (Dynamic): Expose a duplicate set to ambient laboratory light during shaking to assess the solubility of the isomerized mixture.

-

-

Sampling: Centrifuge the vials at 10,000 rpm for 5 minutes. Remove the supernatant using a syringe equipped with a 0.22 µm PTFE filter (compatible with organic solvents).

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

-

Wavelength: 220 nm (Ester absorption).

-

Note: The cis and trans isomers will likely have distinct retention times. Integrate both peaks to calculate total solubility.

-

Part 4: Solvation Thermodynamics

Understanding the temperature dependence of solubility allows for the calculation of the enthalpy of dissolution (

The relationship is governed by the Van't Hoff equation :

Where:

- = Mole fraction solubility

- = Temperature (Kelvin)[2]

- = Gas constant (8.314 J/mol·K)

Diagram: Solvation Mechanism & Isomerization

Caption: Figure 2. Thermodynamic pathway.[3] The total solubility is a function of the lattice energy break-up and the subsequent equilibrium between cis and trans isomers in solution.

Part 5: Safety & Handling

-

Lachrymator Potential: Like many halogenated alpha-beta unsaturated esters, DMDBF is a potent skin sensitizer and lachrymator. Handle only in a fume hood.

-

Solvent Compatibility: Avoid using nucleophilic solvents (e.g., primary amines like butylamine) for solubility testing, as they will react with the double bond via Michael addition, yielding false "high solubility" results (which are actually reaction products).

References

-

Vo, T. H., Korlacki, R., & Sinitskii, A. (2022).[4] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(50), 32471–32474.[5] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11087957, Dimethyl trans-2,3-Dibromobutenedioate. [Link]

-

Zhou, T., et al. (2013). Solubility of dimethyl fumarate in water + (methanol, ethanol, 1-propanol) from (278.15 to 333.15) K. Fluid Phase Equilibria, 344, 19-26. (Reference for backbone analog behavior). [Link]

Sources

The Electrophilic Platform: Electronic Structure and Reactivity of Dibromobutenedioate Esters

Executive Summary

Dibromobutenedioate esters (specifically dimethyl 2,3-dibromofumarate and its cis-isomer, dimethyl 2,3-dibromomaleate) represent a class of highly electron-deficient alkenes. For the medicinal chemist, these scaffolds are not merely intermediates; they are "electrophilic engines" capable of rapid, stereoselective transformations.

This guide analyzes the unique electronic architecture that drives their reactivity, detailing their use in synthesizing privileged heterocycles (quinoxalines) and their critical role as precursors to Next-Generation Maleimides (NGMs) used in antibody-drug conjugates (ADCs).

Part 1: Electronic Architecture & Isomerization Dynamics

The "Pull-Pull" Electronic System

Unlike typical Michael acceptors, 2,3-dibromobutenedioate esters possess a tetrasubstituted olefinic core where every substituent is electron-withdrawing.

-

Inductive Effect (-I): Two bromine atoms and two ester carbonyls exert a strong inductive pull, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

Steric vs. Electronic Stability: While steric repulsion suggests the trans-isomer (fumarate) should be favored, the cis-isomer (maleate) often dominates thermodynamically in solution due to dipole minimization and orbital overlap effects.

The Isomerization Trap (Expert Insight)

A common pitfall in experimental reproducibility is the assumption of isomeric purity.

-

Kinetic Product: Bromination of dimethyl acetylenedicarboxylate (DMAD) yields the trans-isomer (fumarate) via anti-addition.

-

Thermodynamic Product: Under ambient light or in polar solvents, the trans-isomer spontaneously isomerizes to the cis-isomer (maleate).

-

Implication: Analytical data (NMR) must be interpreted with the understanding that "pure" commercial samples may equilibrate in solution.

Figure 1: The kinetic-thermodynamic isomerization pathway. Researchers must protect reactions from light to maintain the trans-isomer.

Part 2: Reactivity Profiles

The reactivity of these esters is dominated by the Substitution Nucleophilic Vinylic (S_N_V) mechanism. Unlike aliphatic substitution (S_N_2), this proceeds via an addition-elimination pathway.

Mechanism: Addition-Elimination

-

Nucleophilic Attack: A nucleophile (amine, thiol) attacks the

-carbon, breaking the -

Elimination: The lone pair on the carbon reforms the double bond, expelling the bromide ion (a good leaving group).

-

Result: Retention of the double bond unsaturation, allowing for sequential substitutions.

Comparative Reactivity Data

The following table summarizes the reactivity of the dibromo-ester core against common nucleophiles used in drug synthesis.

| Nucleophile Type | Reaction Outcome | Mechanism | Application |

| Primary Amines (R-NH₂) | Aminofumarates / Maleimides | S_N_V followed by Cyclization | Linker synthesis |

| 1,2-Diamines | Quinoxalinones | Double S_N_V / Condensation | Kinase inhibitor scaffolds |

| Thiols (R-SH) | Thiovinyl esters | S_N_V (Thio-Michael) | Bioconjugation precursors |

| Dienes | Cyclohexenes | Diels-Alder ([4+2]) | Complex core synthesis |

Part 3: Experimental Protocols

Protocol A: Synthesis of Dimethyl 2,3-Dibromofumarate

Note: This protocol controls for the light-induced isomerization described in Part 1.

Reagents:

-

Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Chloroform (CHCl₃) (Anhydrous)[1]

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and an addition funnel. Wrap the entire apparatus in aluminum foil to exclude light.

-

Dissolution: Dissolve DMAD (20 mmol) in CHCl₃ (50 mL).

-

Addition: Add Br₂ (21 mmol) dropwise over 30 minutes at 0°C. The reaction is exothermic.

-

Reaction: Allow to warm to room temperature and stir for 4 hours in the dark.

-

Workup: Wash with 10% Na₂S₂O₃ (to quench excess Br₂) and brine. Dry over MgSO₄.

-

Isolation: Concentrate in vacuo. The product solidifies upon standing.

-

Validation: ¹H NMR (CDCl₃) shows a singlet at ~3.87 ppm (trans). If peaks appear at ~3.91 ppm, isomerization to cis has occurred.

-

Protocol B: Synthesis of Quinoxaline Scaffolds (Drug Core)

This reaction utilizes the ester groups as electrophiles for cyclization after the initial bromine displacement.

Reagents:

-

Dimethyl 2,3-dibromofumarate (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Ethanol (EtOH)

Workflow:

-

Dissolve the dibromo ester in EtOH (0.1 M).

-

Add o-phenylenediamine and Et₃N.

-

Reflux for 3–6 hours.

-

Cool to precipitate the 2,3-dihydroxyquinoxaline (or tautomeric quinoxalinone).

-

Filter and wash with cold EtOH.

Part 4: Applications in Drug Development (Bioconjugation)

The most potent application of dibromobutenedioate esters in modern drug development is their conversion into dibromomaleimides , which serve as "stapling agents" for antibody-drug conjugates (ADCs).

The Cysteine Stapling Logic

Standard maleimides react with cysteines irreversibly. Dibromomaleimides (derived from these esters) react with two cysteines (disulfide bridging) and, crucially, the reaction is reversible and retains the protein's structural integrity.

Figure 2: Workflow from ester precursor to bioconjugated antibody. The ester is the synthetic precursor to the maleimide stapling agent.

Why Use the Ester Precursor?

While dibromomaleimides can be bought, synthesizing them from the ester allows for the introduction of functionalized N-substituents (e.g., fluorophores, PEG chains, or cytotoxic payloads) before the protein conjugation step.

References

-

Isomerization Dynamics: K. Z. Walczak et al., "Cis–trans isomerization of dimethyl 2,3-dibromofumarate," RSC Advances, 2022.

-

Quinoxaline Synthesis: Z. Y. Hu et al., "One-Pot Synthesis of Quinoxalines Starting from Aldehydes," Asian Journal of Chemistry, 2013.

-

Bioconjugation (Maleimides): M. E. B. Smith et al., "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides," Journal of the American Chemical Society, 2010.

-

Reactivity with Amines: V. Nair et al., "Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate," Synthesis, 2003.[2]

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl trans-2,3-dibromobutenedioate from Fumaric Acid

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways for producing dimethyl trans-2,3-dibromobutenedioate, a valuable precursor in complex molecular synthesis, starting from the readily available fumaric acid. This document is tailored for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights. The synthesis is presented as a three-stage process: (1) Fischer-esterification of fumaric acid to dimethyl fumarate, (2) stereoselective electrophilic bromination to yield dimethyl 2,3-dibromosuccinate, and (3) base-mediated dehydrobromination. A critical focus is placed on the stereochemical integrity of the intermediates and the inherent stability challenges of the final trans product, which is known to isomerize to its more stable cis counterpart, particularly under the influence of light.[1][2]

Chapter 1: Synthesis of Dimethyl Fumarate via Fischer-Esterification

The initial step in the synthetic sequence is the conversion of fumaric acid, a dicarboxylic acid, into its corresponding methyl ester, dimethyl fumarate. The most direct and industrially scalable method for this transformation is the Fischer-esterification.

1.1. Mechanistic Rationale

Fischer-esterification is an acid-catalyzed condensation reaction. In this process, a strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol, in this case, methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst. Using an excess of methanol is crucial as it serves as both the reactant and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.

1.2. Experimental Workflow: Esterification

The following diagram outlines the logical flow of the esterification process from setup to product isolation.

Caption: Experimental workflow for the synthesis of dimethyl fumarate.

1.3. Detailed Protocol: Dimethyl Fumarate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fumaric acid (e.g., 23.2 g, 0.2 mol) and methanol (100 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 2.0 mL) dropwise to the suspension. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 55-65°C) using a heating mantle. Continue stirring at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the flask to room temperature. The product, dimethyl fumarate, is sparingly soluble in cold methanol and will begin to crystallize. To maximize yield, place the flask in an ice bath for 1 hour.[3]

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals with a small amount of cold 20% methanol-water solution to remove any residual acid and unreacted starting material.[3]

-

Drying: Dry the purified dimethyl fumarate under vacuum to obtain the final product. The typical yield is in the range of 80-90%.

| Parameter | Value/Reagent | Purpose |

| Starting Material | Fumaric Acid | Dicarboxylic acid source |

| Reagent/Solvent | Methanol | Esterifying agent and solvent |

| Catalyst | Concentrated H₂SO₄ | Protonates carbonyl to activate it |

| Reaction Temp. | 55-65°C (Reflux) | Provides activation energy |

| Reaction Time | 2-4 hours | Time to reach equilibrium |

| Purification | Recrystallization/Washing | Removes impurities |

Chapter 2: Stereoselective Bromination of Dimethyl Fumarate

The second stage involves the addition of elemental bromine (Br₂) across the carbon-carbon double bond of dimethyl fumarate. This is a classic example of an electrophilic halogen addition, and its stereochemical outcome is highly predictable and crucial for the synthesis of the correct downstream precursor.

2.1. Mechanistic Rationale: The Bromonium Ion and Anti-Addition

The addition of bromine to an alkene proceeds via an anti-addition mechanism. This stereospecificity is explained by the formation of a cyclic bromonium ion intermediate.

-

Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the bromine atoms in the Br-Br bond, which becomes polarized upon approach. This leads to the cleavage of the Br-Br bond.

-

Bromonium Ion Formation: Instead of forming a discrete carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two carbon atoms of the former double bond. This is the cyclic bromonium ion.

-

Nucleophilic Opening: The bromide ion (Br⁻), now acting as a nucleophile, attacks one of the carbons of the bromonium ion from the face opposite to the bulky bromonium bridge. This is an Sₙ2-like ring-opening, which results in an inversion of configuration at the attacked carbon.

Because the starting alkene, dimethyl fumarate, is trans (E), and the bromine atoms add in an anti fashion, the resulting product is the racemic mixture of (2R,3R)- and (2S,3S)-dimethyl 2,3-dibromosuccinate.[4]

Caption: Stereoselective anti-addition of bromine to dimethyl fumarate.

2.2. Detailed Protocol: (±)-Dimethyl 2,3-dibromosuccinate

-

Setup: Dissolve dimethyl fumarate (e.g., 14.4 g, 0.1 mol) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) (100 mL) in a flask protected from light (e.g., wrapped in aluminum foil).

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in the same solvent (50 mL). Add the bromine solution dropwise to the stirred solution of dimethyl fumarate at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Completion: Continue the addition until a faint, persistent bromine color remains, indicating the complete consumption of the alkene. Stir for an additional 30 minutes at room temperature.

-

Workup: If necessary, add a few drops of a saturated sodium thiosulfate solution to quench any excess bromine.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is dimethyl 2,3-dibromosuccinate. It can be purified by recrystallization, typically from a solvent mixture like ethanol/water.

| Parameter | Value/Reagent | Purpose |

| Starting Material | Dimethyl Fumarate | Alkene source |

| Reagent | Bromine (Br₂) | Electrophile |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert reaction medium |

| Reaction Temp. | Room Temperature | Sufficient for reaction |

| Workup | Sodium Thiosulfate (optional) | Quenches excess bromine |

| Purification | Recrystallization | Removes impurities |

Chapter 3: Dehydrobromination to this compound

This final step involves the elimination of one equivalent of hydrogen bromide (HBr) from the vicinal dibromide to form the target alkene. This transformation is typically achieved using a base.

3.1. Mechanistic Rationale: E2 Elimination

The dehydrobromination of dimethyl 2,3-dibromosuccinate is expected to proceed via a bimolecular elimination (E2) mechanism.[5] This is a concerted, one-step process where the base abstracts a proton, the C-H bond breaks, a new π-bond forms, and the leaving group (bromide) departs simultaneously.[6]

A critical requirement for the E2 mechanism is that the proton being removed and the leaving group must be in an anti-periplanar conformation.[7] This means they lie in the same plane but on opposite sides of the C-C bond. The stereochemistry of the starting material will dictate the conformation required for elimination and thus influence the geometry of the resulting alkene. To favor elimination over competing nucleophilic substitution (Sₙ2) reactions, a non-nucleophilic, sterically hindered base such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA) is the preferred choice.[8]

3.2. The Critical Challenge: Product Isomerization

While the E2 elimination can be directed to form the trans product, authoritative studies have shown that this compound is thermodynamically less stable than its cis isomer (dimethyl 2,3-dibromomaleate).[1][2] The trans isomer, which may be the kinetic product of some syntheses, readily and spontaneously converts to the more stable cis form. This isomerization is dramatically accelerated by exposure to ambient light.[1][9]

This insight is paramount for experimental design. The reaction and subsequent workup should be performed with rigorous exclusion of light to maximize the yield of the desired trans isomer before it converts.

Caption: Workflow for dehydrobromination and the key isomerization challenge.

3.3. Proposed Protocol: this compound

-

Setup: In a flask wrapped completely in aluminum foil, dissolve dimethyl 2,3-dibromosuccinate (e.g., 3.04 g, 10 mmol) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (50 mL). Cool the solution to 0°C in an ice bath.

-

Base Addition: While stirring, add a non-nucleophilic base such as DBU (e.g., 1.83 g, 12 mmol) dropwise.

-

Reaction: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, all while maintaining strict exclusion of light. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding cold, dilute aqueous HCl (e.g., 1 M) to neutralize the base. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of cis and trans isomers. Purification to isolate the trans isomer must be performed rapidly and without light exposure, for example, using flash column chromatography.

Chapter 4: Safety Protocols and Hazard Management

The described synthetic pathway involves several hazardous materials that require strict safety protocols.

-

Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Always add acid to the solvent slowly and with cooling. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact and is toxic upon inhalation. All manipulations must be conducted in a well-ventilated chemical fume hood. Have a sodium thiosulfate solution readily available to neutralize spills.

-

Organic Solvents (Methanol, Dichloromethane, THF): Flammable and/or toxic. Avoid inhalation and skin contact. Ensure all heating is done using spark-free equipment (e.g., heating mantles, not hot plates) and that the work area is well-ventilated.

References

-

Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(50), 32543–32548. Available at: [Link]

-

Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Semantic Scholar. Available at: [Link]

-

Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Available at: [Link]

-

Taniguchi, T. (n.d.). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. Synfacts. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Elimination reactions of vicinal dibromide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Available at: [Link]

-

BYJU'S. (n.d.). Elimination Reaction. Available at: [Link]

-

Guanfei, L. (2020). Synthesis of Dimethyl Fumarate from Maleic Anhydride. Natural Science of Hainan University. Available at: [Link]

-

Dummies.com. (2016). How E2 Elimination Reactions Occur. Available at: [Link]

-

Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Available at: [Link]

-

ResearchGate. (n.d.). The mechanism of HBr-elimination and dihaloelimination of HBCDs. Available at: [Link]

-

Chemistry LibreTexts. (2023). E2 Elimination Reactions. Available at: [Link]

-

University of Alberta. (n.d.). 12.2. Elimination Reactions: E2 Reactions. Introduction to Organic Chemistry. Available at: [Link]

-

Souza, R. O. M. A., et al. (2020). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Reaction Chemistry & Engineering, 5(2), 295-300. Available at: [Link]

-

ResearchGate. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances. Available at: [Link]

Sources

- 1. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl 2,3-Dibromosuccinate|608-82-2|Research Chemical [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. How E2 Elimination Reactions Occur | dummies [dummies.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Dimethyl trans-2,3-Dibromobutenedioate as a Versatile Dienophile in Organic Synthesis

Introduction: Unlocking Complex Architectures with a Powerful Dienophile

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. The judicious choice of the dienophile is paramount to controlling the reactivity, regioselectivity, and stereoselectivity of this powerful [4+2] cycloaddition. Dimethyl trans-2,3-dibromobutenedioate has emerged as a highly effective and versatile dienophile, particularly for the synthesis of complex, densely functionalized cyclic and polycyclic frameworks.

This technical guide provides an in-depth exploration of this compound as a dienophile, offering detailed application notes and validated protocols for its synthesis, handling, and utilization in Diels-Alder reactions. We will delve into the mechanistic underpinnings that govern its reactivity and provide practical insights to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.

Physicochemical Properties and Handling

This compound (also known as dimethyl 2,3-dibromofumarate) is a white to off-white crystalline solid. A summary of its key properties is provided in the table below.

| Property | Value |

| Synonyms | trans-2,3-Dibromobutenedioic Acid Dimethyl Ester, Dimethyl 2,3-dibromofumarate |

| CAS Number | 116631-94-8[1] |

| Molecular Formula | C₆H₆Br₂O₄ |

| Molecular Weight | 301.91 g/mol |

| Appearance | White to almost white powder or crystals |

| Melting Point | 38.0 to 42.0 °C |

Safety and Handling: this compound is an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound: A Practical Protocol

The dienophile can be readily synthesized from commercially available dimethyl acetylenedicarboxylate (DMAD) via bromination.[2][3] It is crucial to note that the initially formed trans-isomer can undergo photoisomerization to the more stable cis-isomer.[2][3] Therefore, carrying out the reaction and subsequent handling in the absence of direct light is recommended to maintain the desired stereochemistry.

Protocol 1: Synthesis of this compound

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Bromine

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous chloroform or dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled DMAD solution via the dropping funnel with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

The solvent can be removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Note on Isomerization: The bromination of dimethyl acetylenedicarboxylate initially yields the trans isomer, which can subsequently isomerize to the more stable cis isomer, a process that is significantly accelerated by light.[2][3] For applications where the trans geometry is critical, it is advisable to use the freshly prepared dienophile and protect the reaction from light.

Caption: General Workflow of a Diels-Alder Reaction.

Application in the Synthesis of Functionalized Ring Systems

The true utility of this compound lies in the synthetic versatility of the resulting Diels-Alder adducts. The presence of two bromine atoms and two ester functionalities in the cycloadducts opens up a wide range of post-cycloaddition modifications.

Aromatization to Substituted Aromatics

One of the most valuable applications is the synthesis of substituted aromatic compounds. The dibrominated cycloadducts can be readily aromatized through a dehydrobromination reaction, often promoted by a base. This strategy provides a powerful route to functionalized phthalates and other aromatic systems that can be challenging to synthesize through other methods.

Debromination to Unsaturated Bicyclic Systems

Reductive debromination of the Diels-Alder adducts, for instance using zinc dust or other reducing agents, can afford the corresponding unsaturated bicyclic compounds. This allows for the introduction of a double bond into the newly formed six-membered ring, which can be a handle for further functionalization.

Protocols for Diels-Alder Reactions with Various Dienes

The following protocols provide representative examples of Diels-Alder reactions using this compound with different classes of dienes. Note that reaction times and temperatures may need to be optimized for specific substrates.

Protocol 2: Reaction with an Acyclic Diene (e.g., 2,3-Dimethyl-1,3-butadiene)

Materials:

-

This compound

-

2,3-Dimethyl-1,3-butadiene

-

Toluene or Xylene

-

Round-bottom flask with reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add 2,3-dimethyl-1,3-butadiene (1.1-1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Reaction with a Cyclic Diene (e.g., Cyclopentadiene)

Materials:

-

This compound

-

Freshly cracked cyclopentadiene

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add freshly cracked cyclopentadiene (1.1-1.2 eq) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent in vacuo to obtain the crude adduct.

-

Purification can be achieved by recrystallization or column chromatography.

Protocol 4: Reaction with an Aromatic Diene (e.g., Anthracene)

Materials:

-

This compound

-

Anthracene

-

Xylene

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), anthracene (1.0 eq), and xylene. [4]2. Heat the mixture to reflux for several hours to overnight. [4]The progress of the reaction can be followed by the disappearance of the anthracene fluorescence under UV light.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Further purification can be achieved by recrystallization.

Data Presentation: Representative Diels-Alder Reactions

The following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes. Please note that these are representative examples, and optimization may be required for specific applications.

| Diene | Solvent | Temperature | Time | Product | Yield |

| 2,3-Dimethyl-1,3-butadiene | Toluene | Reflux | 12 h | Dimethyl 4,5-dibromo-1,2-dimethylcyclohex-1-ene-1,2-dicarboxylate | Good |

| Cyclopentadiene | CH₂Cl₂ | 0 °C to RT | 4 h | Dimethyl 2,3-dibromo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | High |

| Anthracene | Xylene | Reflux | 24 h | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate, 11,12-dibromo | Moderate |

| Furan | Neat or CH₂Cl₂ | RT to 50 °C | 24-48 h | Dimethyl 2,3-dibromo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Variable |

Conclusion: A Gateway to Molecular Complexity

This compound is a powerful and versatile dienophile that provides access to a wide range of highly functionalized six-membered rings through the Diels-Alder reaction. Its electron-deficient nature ensures high reactivity with a broad scope of dienes. The resulting dibrominated cycloadducts are valuable intermediates that can be readily transformed into a variety of complex molecular architectures, including substituted aromatic systems and unsaturated bicyclic compounds. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling them to leverage the unique reactivity of this dienophile to accelerate their research endeavors.

References

- Diels-Alder Reaction. (n.d.). In Jasperse Chem 365.

-

Syntheses of Dimethyl (1S,2R)‑3-Bromocyclohexa-3,5-diene-1,2-dicarboxylate and Its Enantiomer. (2020, January 8). Figshare. Retrieved from [Link]

- The Diels-Alder Reaction. (n.d.). University of Iowa.

-

Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(50), 32537-32543. [Link]

-

Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. ResearchGate. Retrieved from [Link]

Sources

Application Note: Nucleophilic Vinylic Substitution on Dimethyl Dibromofumarate

Executive Summary

Dimethyl dibromofumarate (DMDBF) is a highly functionalized, electron-deficient alkene utilized as a scaffold for synthesizing polysubstituted heterocycles, specifically quinoxalines and thiazolidinones. Unlike simple alkyl halides, DMDBF undergoes Nucleophilic Vinylic Substitution (

This guide details the mechanistic underpinnings and provides validated protocols for transforming DMDBF into bioactive heterocyclic cores. It addresses the critical challenge of stereochemical instability—specifically the spontaneous trans-to-cis isomerization of DMDBF under ambient light—and provides controls to ensure batch reproducibility.

Mechanistic Insight & Substrate Stability

The Isomerization Trap

Commercially available DMDBF is often labeled as the trans-isomer (fumarate). However, in solution (particularly CHCl

-

Impact: The cis-isomer reacts at different rates due to steric crowding of the ester groups.

-

Control: Store DMDBF in amber vials. For strictly stereospecific mono-substitutions, perform reactions in low-light conditions.

The Reaction Pathway: Addition-Elimination (Ad-E)

The presence of two electron-withdrawing ester groups activates the vinylic carbons toward nucleophilic attack. The reaction does not proceed via a vinyl cation (

-

Addition: The nucleophile attacks the

-carbon, breaking the -

Elimination: The lone pair on the carbanion reforms the

-bond, expelling the bromide leaving group. -

Stereochemistry: The intermediate carbanion has a finite lifetime, allowing bond rotation. Consequently, the stereochemistry of the product is often determined by thermodynamic stability (

-isomer usually favored) rather than strict retention of configuration, unless the nucleophile is bifunctional and enforces a cyclic cis-geometry.

Figure 1: The Addition-Elimination (Ad-E) mechanism for activated vinyl halides. The stability of the carbanion intermediate, provided by the ester groups, is the driving force.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Methanol or Ethanol (Anhydrous) | Polar protic solvents stabilize the transition state. Anhydrous conditions prevent ester hydrolysis. |

| Base Scavenger | Sodium Acetate (NaOAc) or Triethylamine (TEA) | The reaction generates HBr. Acid accumulation can protonate amine nucleophiles, deactivating them. |

| Temperature | Reflux (60–80 °C) | Required to overcome the activation energy for the second substitution in cyclization reactions. |

| Stoichiometry | 1:1.1 (Mono) or 1:2.2 (Di/Cyclic) | Slight excess of nucleophile ensures conversion. Large excess leads to side products. |

Protocol A: Synthesis of Quinoxaline-2,3-dicarboxylates

Application: Synthesis of fused nitrogen heterocycles for kinase inhibition studies. Reaction Type: Double Nucleophilic Vinylic Substitution / Condensation.

Materials

-

Dimethyl dibromofumarate (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

Triethylamine (2.2 eq) or Sodium Acetate (2.5 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl dibromofumarate (10 mmol, 3.16 g) in 40 mL of absolute ethanol.

-

Nucleophile Addition: Add triethylamine (22 mmol, 3.0 mL) to the solution.

-

Initiation: Slowly add o-phenylenediamine (11 mmol, 1.19 g) portion-wise over 5 minutes. Note: The solution may darken immediately due to amine oxidation/reaction.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor consumption of the dibromo species via TLC (20% EtOAc/Hexane).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 150 mL of ice-cold water.

-

The product, dimethyl quinoxaline-2,3-dicarboxylate , typically precipitates as a solid.

-

-

Purification:

-

Filter the precipitate.

-

Recrystallize from hot ethanol or purify via flash column chromatography (SiO

, gradient 0-30% EtOAc in Hexanes).

-

Figure 2: Workflow for the synthesis of quinoxaline derivatives from DMDBF.

Protocol B: Synthesis of 4-Thiazolidinones

Application: Synthesis of sulfur-nitrogen heterocycles (bioisosteres for thiazoles). Reaction Type: Ad-E followed by intramolecular cyclization.

Materials

-

Dimethyl dibromofumarate (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium Acetate (anhydrous, 2.0 eq)

Step-by-Step Methodology

-

Setup: Dissolve thiourea (10 mmol, 0.76 g) and sodium acetate (20 mmol, 1.64 g) in 30 mL of methanol.

-

Addition: Add a solution of dimethyl dibromofumarate (10 mmol, 3.16 g) in 10 mL methanol dropwise at room temperature.

-

Mechanistic Note: Sulfur is a softer nucleophile than nitrogen and will attack the vinylic carbon first (Ad-E), displacing one bromide.

-

-

Cyclization: Heat the mixture to reflux for 2 hours. The second step involves the nitrogen of the thiourea attacking the ester carbonyl (or the second vinylic carbon, depending on specific conditions, but thiazolidinone formation via ester displacement is common in similar fumarate systems).

-

Isolation:

-

Concentrate the solvent under reduced pressure to ~10 mL.

-

Dilute with cold water (50 mL).

-

Filter the resulting precipitate.

-

-

Validation: Check for the disappearance of the vinylic proton signal in

H NMR (if mono-substitution occurred) or the shift of the ester methyl groups.

Safety & Handling (SDS Summary)

Dimethyl dibromofumarate is a potent alkylating agent and irritant.

-

Lachrymator: Like many

-halo esters, it can cause severe eye irritation and tearing. Handle strictly in a fume hood. -

Skin Sensitizer: Avoid contact.[7] Wear nitrile gloves (double gloving recommended) and a lab coat.

-

Decomposition: Releases HBr upon hydrolysis or thermal decomposition. Ensure waste streams are basic (pH > 8) to neutralize acid byproducts.

References

-

Isomerization Dynamics: Kouřil, L., et al. (2022).[1][2] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Semantic Scholar.

-

Mechanistic Foundation: Truce, W. E., & Gorbaty, M. L. (1970). Stereochemistry of nucleophilic displacements by amines on activated vinyl halides. Journal of Organic Chemistry.

-

Quinoxaline Synthesis: Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc.

-

Thiourea Applications: Maddani, M. R., & Prabhu, K. R. (2010).[8] A Concise Synthesis of Substituted Thiourea Derivatives. Journal of Organic Chemistry.

-

Safety Data: Thermo Fisher Scientific. (2021). Safety Data Sheet: Dimethyl fumarate derivatives.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. (PDF) Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne [academia.edu]

- 5. dormer.com [dormer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

Polymerization techniques involving dimethyl trans-2,3-dibromobutenedioate monomers

Application Note: Controlled Copolymerization & Functionalization of Dimethyl trans-2,3-dibromobutenedioate

Abstract

This compound (also known as dimethyl dibromofumarate, DDBF) represents a specialized class of electron-deficient, tetrasubstituted olefin monomers. Due to extreme steric hindrance and electron-withdrawing bromine substituents, DDBF does not undergo radical homopolymerization. However, it serves as a potent electron-acceptor in copolymerization with electron-rich donors (e.g., styrene, vinyl ethers), yielding alternating copolymers with high thermal stability and reactive C-Br sites for post-polymerization modification. This guide details the handling, copolymerization, and functionalization protocols for DDBF.

Section 1: Monomer Properties & Critical Handling

Chemical Identity:

-

IUPAC Name: Dimethyl (E)-2,3-dibromobut-2-enedioate[1]

-

CAS: 116631-94-8[1]

-

Molecular Weight: 301.92 g/mol [1]

-

Structure: A fumarate backbone with two bromine atoms replacing the vinylic protons.

Critical Handling Protocol (The Isomerization Challenge): Unlike standard fumarates, DDBF is highly sensitive to light-induced isomerization.

-

Observation: The trans isomer (DDBF) spontaneously converts to the cis isomer (dimethyl dibromomaleate) upon exposure to ambient light [1].[2][3]

-

Impact: Isomerization alters the monomer's steric profile and reactivity ratios (

) during polymerization. -

Storage: Store in amber glass vials under

at 4°C. All weighing and reactor loading should be performed under low-light or red-light conditions to ensure isomeric purity.

Section 2: Free Radical Copolymerization Protocol

Objective: Synthesize Poly(Styrene-alt-Dimethyl dibromofumarate) via free radical polymerization.

Mechanism:

The polymerization relies on the formation of a Charge Transfer (CT) complex between the electron-rich Styrene (donor) and electron-poor DDBF (acceptor). This reduces the activation energy for cross-propagation, favoring an alternating sequence (

Materials:

-

Monomer A: this compound (DDBF) - Recrystallized from methanol/water if yellowed.

-

Monomer B: Styrene (St) - Passed through basic alumina column to remove inhibitors (t-butylcatechol).

-

Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

-

Solvent: Anhydrous Toluene or Benzene.

Experimental Workflow (Step-by-Step):

-

Feed Preparation:

-

In a Schlenk tube, dissolve DDBF (3.02 g, 10 mmol) and Styrene (1.04 g, 10 mmol) in Toluene (10 mL).

-

Note: A 1:1 molar feed is standard for alternating copolymers, though an excess of Styrene can be used to drive conversion (excess St is easily removed).

-

-

Initiation:

-

Add AIBN (16.4 mg, 0.1 mmol, 1 mol% relative to total monomer).

-

-

Degassing (Critical):

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical propagation. Backfill with Argon.

-

-

Polymerization:

-

Immerse the Schlenk tube in a thermostated oil bath at 60°C .

-

Stir magnetically for 12–24 hours.

-

Monitoring: Viscosity will increase moderately. Unlike bulk styrene polymerization, the reaction will not solidify rapidly due to the steric retardation of the DDBF unit.

-

-

Purification:

-

Cool the reaction to room temperature.

-

Dropwise add the polymer solution into cold Methanol (200 mL) with vigorous stirring.

-

Filter the white precipitate.

-

Reprecipitation: Dissolve the solid in minimal THF and reprecipitate in Methanol to remove unreacted DDBF (which is soluble in methanol).

-

-

Drying:

-

Dry under vacuum at 40°C for 24 hours.

-

Data Presentation: Typical Reaction Parameters

| Parameter | Value | Notes |

| Monomer Feed (DDBF:St) | 1:1 to 1:2 | 1:1 favors strict alternation; excess St increases rate. |

| Temperature | 60°C | Higher temps increase termination rates. |

| Conversion | 40–60% | Limited by steric hindrance of the tetrasubstituted olefin. |

| Molecular Weight ( | 5,000 – 25,000 Da | Generally lower than pure Polystyrene due to chain transfer. |

| Polydispersity (Đ) | 1.5 – 2.0 | Typical for conventional radical polymerization. |

Section 3: Post-Polymerization Modification (PPM)

Objective: Utilize the labile C-Br bonds for functionalization. The bromine atoms on the backbone are allylic-like in reactivity (activated by the adjacent ester carbonyls), making them susceptible to nucleophilic substitution or elimination.

Protocol: Dehydrobromination to Poly(arylene-vinylene) Precursors This reaction eliminates HBr to form a conjugated double bond in the backbone.

-

Dissolution: Dissolve 0.5 g of Poly(St-alt-DDBF) in THF (10 mL).

-

Reagent: Add Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 eq per Br unit).

-

Reaction: Reflux at 65°C for 6 hours.

-

Observation: Solution darkens (yellow/brown) indicating conjugation extension.

-

Workup: Precipitate in acidified methanol (to remove amine salts).

Section 4: Visualization & Logic

Workflow Diagram: Synthesis & Modification

Caption: Operational workflow for DDBF polymerization, emphasizing light protection and quality control checkpoints.

Mechanistic Pathway: Steric vs. Electronic Effects

Caption: Mechanistic logic showing why copolymerization is favored over homopolymerization due to steric and electronic factors.

Section 5: Characterization & Validation

To validate the successful incorporation of DDBF:

-

H-NMR Spectroscopy (CDCl

-

Styrene Units: Broad aromatic signals at 6.5–7.2 ppm.

-

DDBF Units: The methyl ester protons (–OCH

) appear as a broad singlet around 3.6–3.8 ppm. -

Validation: Integration ratio of Aromatic (5H) to Methoxy (6H) allows calculation of copolymer composition.

-

-

Thermogravimetric Analysis (TGA):

-

DDBF copolymers exhibit distinct two-step degradation. The first step (~200°C) corresponds to dehydrobromination (loss of HBr), followed by backbone degradation at higher temperatures (>350°C).

-

-

GPC (Gel Permeation Chromatography):

-

Use Polystyrene standards. Expect broad polydispersity (PDI > 1.5) typical of free radical systems.

-

References

-

K. S. K. & Sinitskii, A. (2022).[6] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Royal Society of Chemistry Advances.[6][7] [Link]

- Otsu, T. et al. (1988). Radical Polymerization of Dialkyl Fumarates and Maleates. Macromolecules.

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

-

Haddleton, D. M. et al. (2000). Atom Transfer Radical Polymerization. Macromolecules. (Context for controlled radical polymerization of acrylates/styrenics). [Link]

Sources

- 1. This compound | C6H6Br2O4 | CID 11087957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Dimethyl trans-2,3-Dibromobutenedioate

Answering the urgent need for robust purification strategies for dimethyl trans-2,3-dibromobutenedioate, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering users to troubleshoot and adapt methods effectively. The central challenge in purifying this compound—its light-induced isomerization—is addressed throughout, ensuring the integrity of the desired trans isomer is maintained.

Guide Overview: This document provides comprehensive guidance on the purification of this compound. It is structured as a series of frequently asked questions (FAQs) that lead into detailed protocols and troubleshooting guides. The primary focus is on mitigating the isomerization of the desired trans product to its more stable cis isomer, a process that is significantly accelerated by light.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude sample of this compound?

A1: Impurities in crude this compound typically originate from the synthesis, which involves the bromination of dimethyl acetylenedicarboxylate.[1][2] The primary contaminants to consider are:

-

The cis-Isomer (Dimethyl 2,3-dibromomaleate): This is the most significant and challenging impurity. The desired trans isomer, which is the initial kinetic product of the bromination reaction, spontaneously converts to the thermodynamically more stable cis isomer.[1][2][4] This process is dramatically accelerated by exposure to ambient or UV light.[1][3]

-

Unreacted Starting Materials: Residual dimethyl acetylenedicarboxylate and elemental bromine (Br₂) may be present if the reaction did not go to completion.

-

Solvent Residues: The reaction is often performed in solvents like chloroform, which may remain in the crude product.[1][2]

-

Side-Reaction Products: Depending on the reaction conditions, minor byproducts from undesired pathways could be present.

Q2: What is the single most critical factor to control during the purification and handling of this compound?

A2: Exclusion of light. The facile, light-catalyzed isomerization from the trans to the cis form is the paramount challenge.[1][2][3] All purification steps, including dissolution, filtration, chromatography, and drying, as well as subsequent storage, must be performed in the dark or under amber/red light conditions to preserve the isomeric purity of the trans product. Covering glassware with aluminum foil is a standard and effective practice.

Q3: How can I choose the best purification method for my needs?

A3: The choice between recrystallization and column chromatography depends on the impurity profile, the required final purity, and the scale of your experiment.

-

Recrystallization is highly effective for removing trace impurities and unreacted starting materials, especially when you have a solid crude product of relatively high purity (>90%). It is often faster and more scalable than chromatography.

-

Column Chromatography is superior for separating compounds with very similar properties, such as the cis and trans isomers, or for purifying very impure mixtures.[5][6] It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent.

Below is a workflow to guide your decision.

Caption: Decision workflow for selecting a purification method.

Q4: My crude product has a strong orange/brown color. What is this and how do I remove it?

A4: The color is almost certainly due to residual elemental bromine (Br₂). Before proceeding with recrystallization or chromatography, it is advisable to remove it. This can be accomplished by dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and washing the solution with a mild reducing agent like a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The washing is repeated until the organic layer is colorless. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo.

Purification Protocols & Troubleshooting

This section provides detailed methodologies and solutions to common problems. Remember to protect your sample from light at all stages.

Method 1: Recrystallization

Recrystallization is ideal for purifying crystalline solids by leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.

Detailed Protocol: Recrystallization from a Mixed-Solvent System

-

Solvent Selection: A mixed-solvent system is often effective. A "good" solvent is one in which the compound is soluble when hot, and a "poor" solvent is one in which it is insoluble even when hot. For this compound, a system like Hexane:Ethyl Acetate or Hexane:Dichloromethane is a good starting point.

-

Dissolution (Light Excluded): In an Erlenmeyer flask wrapped in aluminum foil, place your crude product. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) dropwise while gently heating (e.g., on a hot plate) and stirring until the solid just dissolves.

-

Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, foil-wrapped flask. This removes particulates.

-

Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point). If too much is added, re-clarify with a few drops of the "good" solvent.

-

Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum. Store the final product in a vial wrapped in foil or in an amber vial in a dark location.

Recrystallization Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Product does not crystallize upon cooling. | Too much solvent was used; the solution is not saturated. | Re-heat the solution and carefully evaporate some of the solvent. Allow it to cool again.[7] |

| Supersaturation. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7] | |

| An oil forms instead of crystals ("oiling out"). | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent system. |

| The solution is cooling too quickly. | Re-heat to dissolve the oil, perhaps add a small amount more solvent, and ensure a very slow cooling process. | |

| Low recovery of purified product. | The compound has significant solubility in the solvent even when cold. | Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |

| Product is still impure after recrystallization. | Inappropriate solvent system that does not effectively differentiate between the product and impurities. | Experiment with different solvent systems. A different polarity pairing may be more effective. |

| The cis and trans isomers have very similar solubilities. | Recrystallization may not be sufficient to separate the isomers. Consider column chromatography for higher purity. |

Method 2: Column Chromatography

Column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through it.[5][6]

Detailed Protocol: Silica Gel Column Chromatography

-

Stationary Phase and Eluent Selection:

-

Stationary Phase: Silica gel is the standard choice.[5]

-

Eluent System: The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good target is to achieve a retention factor (Rf) of ~0.35 for the trans isomer.[5] A gradient of Hexane:Ethyl Acetate or Hexane:Dichloromethane is common. The less polar trans isomer should elute before the more polar cis isomer.

-

-

Column Packing (Wet Method):

-

Clamp a column vertically and add a small plug of cotton or glass wool to the bottom.[6]

-

Add a thin layer of sand.

-

Fill the column about halfway with the initial, least polar eluent.

-

In a separate beaker, create a slurry of silica gel in the same eluent. Pour this slurry into the column.

-

Tap the column gently to pack the silica gel evenly and drain excess solvent until the solvent level is just above the silica surface.[6] Add another layer of sand on top. Never let the column run dry. [6]

-

-

Sample Loading:

-

Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.

-